molecular formula C19H23N3OS B262197 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Numéro de catalogue B262197
Poids moléculaire: 341.5 g/mol
Clé InChI: ISIBJCIQXCPWSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one, also known as TAK-659, is a novel, small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are important in the development and function of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one exerts its pharmacological effects by binding to the active site of BTK and inhibiting its enzymatic activity. BTK is a non-receptor tyrosine kinase that plays a critical role in the activation of downstream signaling pathways in B-cells. Upon activation of the BCR or FcR, BTK is phosphorylated and activates downstream effectors, such as phospholipase Cγ2 (PLCγ2), leading to the production of intracellular signaling molecules, such as inositol triphosphate (IP3) and diacylglycerol (DAG). 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one blocks the phosphorylation of BTK and downstream effectors, thereby inhibiting B-cell activation and proliferation.
Biochemical and Physiological Effects:
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been shown to have potent and selective inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, low clearance, and moderate-to-long half-life. 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has several advantages for laboratory experiments, including its potency, selectivity, and favorable pharmacokinetic properties. 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one can be used as a tool compound to study the role of BTK in B-cell signaling and function. However, one limitation of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is that it may not fully recapitulate the effects of genetic BTK deficiency or other BTK inhibitors, such as ibrutinib or acalabrutinib. Therefore, caution should be taken when interpreting the results of experiments using 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one.

Orientations Futures

There are several future directions for research on 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one, including:
1. Clinical trials to evaluate the safety and efficacy of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Combination therapy studies to investigate the potential synergistic effects of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one with other anti-cancer agents or immunomodulatory drugs.
3. Mechanistic studies to elucidate the downstream signaling pathways and cellular processes regulated by BTK inhibition.
4. Development of novel BTK inhibitors with improved selectivity, potency, and pharmacokinetic properties.
5. Studies to investigate the role of BTK in other cell types and diseases, such as T-cells, macrophages, and viral infections.
In conclusion, 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is a promising small-molecule inhibitor of BTK with potential therapeutic applications in various diseases. Its potent and selective inhibitory effects on BTK activity make it a valuable tool compound for laboratory experiments. Further research is needed to fully understand the mechanism of action and potential clinical applications of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one.

Méthodes De Synthèse

The synthesis of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one involves a series of chemical reactions, starting with the reaction of 2,3,5,6-tetrafluorobenzaldehyde with 2-(4-pyridinyl)ethanamine to form the intermediate compound 2-(4-pyridinyl)-2,3,5,6-tetrahydrobenzothiophene. This intermediate is then reacted with tert-butylamine and trifluoroacetic acid to form the final product, 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one. The synthesis process has been optimized to achieve high yields and purity of the final product.

Applications De Recherche Scientifique

7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been extensively studied for its therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one inhibits BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab, in vitro and in vivo.

Propriétés

Nom du produit

7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Formule moléculaire

C19H23N3OS

Poids moléculaire

341.5 g/mol

Nom IUPAC

7-tert-butyl-2-pyridin-4-yl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H23N3OS/c1-19(2,3)12-4-5-13-14(10-12)24-18-15(13)17(23)21-16(22-18)11-6-8-20-9-7-11/h6-9,12,16,22H,4-5,10H2,1-3H3,(H,21,23)

Clé InChI

ISIBJCIQXCPWSD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=NC=C4

SMILES canonique

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=NC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.